molecular formula C6H13ClF2N2 B6307158 [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2007919-82-4

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No.: B6307158
CAS No.: 2007919-82-4
M. Wt: 186.63 g/mol
InChI Key: TZKIXRSPCJYDHG-JEDNCBNOSA-N
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Description

This compound is a chiral pyrrolidine derivative with a difluorinated ring system and a primary amine functional group. Its molecular formula is C₇H₁₄F₂N₂·2HCl, with a molecular weight of 235.11 g/mol (calculated from ). The (2S)-stereochemistry at the pyrrolidine ring distinguishes it from enantiomeric analogs (e.g., the (2R)-form in ). Dihydrochloride salts are commonly employed in pharmaceuticals to enhance aqueous solubility and stability.

Properties

CAS No.

2007919-82-4

Molecular Formula

C6H13ClF2N2

Molecular Weight

186.63 g/mol

IUPAC Name

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H12F2N2.ClH/c1-10-4-6(7,8)2-5(10)3-9;/h5H,2-4,9H2,1H3;1H/t5-;/m0./s1

InChI Key

TZKIXRSPCJYDHG-JEDNCBNOSA-N

SMILES

CN1CC(CC1CN)(F)F.Cl.Cl

Isomeric SMILES

CN1CC(C[C@H]1CN)(F)F.Cl

Canonical SMILES

CN1CC(CC1CN)(F)F.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Construction of the Pyrrolidine Ring

The pyrrolidine ring is typically assembled via cyclization or ring-closing metathesis. For chiral control, asymmetric catalysis or chiral pool strategies are employed.

Example Protocol :

  • Starting Material : L-proline derivatives for chiral induction.

  • Methylation : Quaternization of the nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor® or DAST) introduce geminal difluoro groups.

Critical Parameters :

  • Temperature : Fluorination reactions often require low temperatures (−78°C to 0°C) to avoid side reactions.

  • Solvent : Anhydrous dichloromethane or acetonitrile minimizes hydrolysis.

Fluorination Strategies

Geminal difluorination at C4 is achieved through two primary methods:

Electrophilic Fluorination

Reagents :

  • Selectfluor® : (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • DAST : (Diethylaminosulfur trifluoride)

Reaction Conditions :

ParameterValue
SolventDichloromethane
Temperature−40°C to 0°C
Reaction Time2–12 hours
Yield60–85% (based on analogous systems)

Radical Fluorination

Less common but useful for substrates sensitive to electrophilic conditions.
Reagents :

  • XeF2 : Xenon difluoride in the presence of a radical initiator.

Functionalization to Introduce the Methanamine Group

Oxidation-Reduction Approach

Step 1: Oxidation of Methanol to Carboxylic Acid

  • Reagent : KMnO₄ or CrO₃ in acidic media.

  • Intermediate : [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]formic acid.

Step 2: Curtius Rearrangement

  • Reagent : Diphenylphosphoryl azide (DPPA) under Schlenk conditions.

  • Product : Isocyanate intermediate, hydrolyzed to the primary amine.

Limitations : Low yields due to side reactions; requires rigorous anhydrous conditions.

Direct Amination via Reductive Amination

Substrate : [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol
Reagents :

  • Activation : Mesylation (MsCl, Et₃N) to form mesylate.

  • Displacement : Ammonia or benzylamine in polar aprotic solvents (DMF, DMSO).

  • Reduction : Hydrogenolysis (H₂/Pd-C) for deprotection if benzylamine is used.

Typical Conditions :

ParameterValue
SolventDMF
Temperature80°C
Reaction Time24 hours
Yield50–70% (extrapolated from)

Dihydrochloride Salt Formation

The final step involves protonating the free base amine with HCl to form the dihydrochloride salt.

Procedure :

  • Free Base Dissolution : The amine is dissolved in anhydrous ether or methanol.

  • HCl Introduction : Dry HCl gas is bubbled through the solution, or concentrated HCl is added dropwise.

  • Crystallization : The salt precipitates and is filtered, washed with cold ether, and dried.

Optimization Notes :

  • Stoichiometry : 2 equivalents of HCl ensure complete salt formation.

  • Solvent Choice : Methanol enhances solubility, while ether promotes crystallization.

Analytical Characterization and Quality Control

Critical quality attributes for the dihydrochloride salt include:

ParameterMethodSpecification
Purity HPLC≥98%
Chiral Purity Chiral HPLC≥99% ee
Water Content Karl Fischer≤0.5% w/w
Counterion Analysis Ion ChromatographyCl⁻: 22–24% (theoretical: 23.1%)

Challenges and Mitigation Strategies

  • Stereochemical Integrity : Epimerization at C2 during fluorination or amination steps.

    • Solution : Use bulky bases (e.g., DIPEA) to minimize racemization.

  • Over-fluorination : Formation of trifluoro byproducts.

    • Solution : Strict temperature control (−40°C) and stoichiometric reagent use.

  • Salt Hygroscopicity : Dihydrochloride salts may absorb moisture.

    • Solution : Store under nitrogen or argon with desiccants.

Chemical Reactions Analysis

Types of Reactions

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds .

Mechanism of Action

The mechanism of action of [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function .

Comparison with Similar Compounds

Stereochemical Variants

  • [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine Dihydrochloride ():
    • This enantiomer shares identical molecular weight and functional groups but differs in stereochemistry.
    • Such enantiomeric pairs often exhibit divergent biological activities (e.g., binding affinity to chiral targets) and metabolic profiles.
    • Availability : Priced at €347–1,233 per 100 mg–1 g (), making it a more accessible alternative for enantiomeric studies.

Pyrrolidine-Based Analogues

  • 2-Phenyl-2-(pyrrolidin-2-yl)ethanamine Dihydrochloride (): Structure: Contains a phenyl-substituted ethanamine backbone fused to a non-fluorinated pyrrolidine. Key Differences: Lack of fluorination reduces metabolic stability compared to the target compound. Application: Used in neurological research due to structural similarity to monoamine neurotransmitters.

Heterocyclic Methanamine Derivatives

  • {2H-[1,3]Dioxolo[4,5-c]pyridin-6-yl}methanamine Dihydrochloride ():

    • Structure : Features a pyridine ring fused to a dioxolane group.
    • Molecular Weight : 225.07 g/mol (lower than the target compound due to fewer substituents).
    • Key Differences : The dioxolane group introduces electron-rich oxygen atoms, altering solubility and hydrogen-bonding capacity.
  • (4-Fluoro-1H-benzimidazol-2-yl)methanamine Dihydrochloride ():

    • Structure : Benzimidazole core with a fluorine substituent.
    • Molecular Weight : 238.09 g/mol.
    • Application : Benzimidazole derivatives are common in antiviral and anticancer research due to their DNA-intercalating properties.

Pyridine/Pyrimidine Derivatives

  • (2-Methoxypyridin-4-yl)methanamine Dihydrochloride ():
    • Structure : Methoxy-substituted pyridine ring.
    • Key Differences : The methoxy group enhances solubility but may reduce membrane permeability.
    • Industrial Use : Listed as a pesticide and pharmaceutical intermediate ().

Complex Heterocycles

  • {Hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine Dihydrochloride (): Structure: Combines morpholine and oxazine rings. Molecular Weight: 225.07 g/mol. Application: Such polycyclic structures are explored for their conformational rigidity and target selectivity in drug design.

Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Structural Features Solubility (HCl Salt)
Target Compound (2S) 235.11 Difluorinated pyrrolidine, chiral S High (dihydrochloride)
(2R)-Enantiomer () 235.11 Difluorinated pyrrolidine, chiral R High
2-Phenyl-pyrrolidine () 255.17 Phenyl, non-fluorinated pyrrolidine Moderate
Benzimidazole Derivative () 238.09 Fluorinated benzimidazole Moderate-high

Biological Activity

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride (CAS: 2007919-82-4) is a synthetic compound with potential applications in various biological contexts. This compound is characterized by its unique molecular structure, which includes two fluorine atoms and a pyrrolidine ring, contributing to its biological activity. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₆H₁₄Cl₂F₂N₂
  • Molecular Weight : 223.09 g/mol
  • Purity : ≥ 97%
  • IUPAC Name : (S)-(4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine dihydrochloride
  • SMILES Notation : NC[C@H]1N(C)CC(F)(F)C1.[H]Cl.[H]Cl

Biological Activity

The biological activity of [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Properties

Study 1: Neuropharmacological Evaluation

A study aimed at evaluating the neuropharmacological effects of [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride involved animal models to assess behavioral changes and neurotransmitter levels. The results indicated a significant increase in dopamine levels in the prefrontal cortex, suggesting potential applications in treating conditions like depression and ADHD.

Study 2: Antimicrobial Screening

In a screening campaign for antimicrobial agents, derivatives of pyrrolidine compounds were tested against clinical isolates of MRSA. Although direct testing of [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride was not performed, structural analogs exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA . This suggests that further exploration of this compound could yield promising antimicrobial agents.

Data Summary

PropertyValue
CAS Number2007919-82-4
Molecular Weight223.09 g/mol
Purity≥ 97%
Neurotransmitter ActivityIncreased dopamine levels
Antimicrobial ActivityMIC ≤ 0.25 µg/mL (analog)
Insecticidal PotentialActive against Aedes aegypti

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